rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans
CAS No.: 1909286-55-0
Cat. No.: VC11990185
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909286-55-0 |
|---|---|
| Molecular Formula | C20H28N4O2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)22-18-14-24(11-15-8-6-5-7-9-15)13-17(18)16-10-21-23(4)12-16/h5-10,12,17-18H,11,13-14H2,1-4H3,(H,22,25)/t17-,18+/m0/s1 |
| Standard InChI Key | HQYMBLMGRPVIGR-ZWKOTPCHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CN(N=C2)C)CC3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate, reflects its trans-configuration at the pyrrolidine ring’s C3 and C4 positions . Key structural elements include:
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A pyrrolidine ring with a carbamate group at C3.
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A benzyl substituent at the pyrrolidine’s N1 position.
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A 1-methylpyrazol-4-yl group at C4.
The stereochemistry is critical for its biological interactions, as evidenced by its specified (3R,4S) configuration in the racemic mixture .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1909286-55-0 | |
| Molecular Formula | ||
| Molecular Weight | 356.5 g/mol | |
| InChI Key | HQYMBLMGRPVIGR-ZWKOTPCHSA-N | |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CN(N=C2)C)CC3=CC=CC=C3 |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis involves multi-step organic reactions under controlled conditions to achieve stereochemical fidelity:
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Pyrrolidine Ring Formation: Cyclization of a linear precursor (e.g., γ-amino alcohol) catalyzed by acids or bases.
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Benzyl Group Introduction: Alkylation of the pyrrolidine nitrogen using benzyl halides under inert atmospheres.
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Pyrazole Functionalization: Suzuki-Miyaura coupling or nucleophilic substitution to attach the 1-methylpyrazole moiety.
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Carbamate Protection: Reaction with tert-butyl carbamate using phosgene derivatives or carbonyldiimidazole.
Critical parameters include:
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Temperature: 0–25°C during sensitive steps to prevent racemization.
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Atmosphere: Nitrogen or argon to avoid oxidation of intermediates.
Stereochemical Considerations
The trans configuration at C3 and C4 is enforced by steric hindrance during ring closure. Computational modeling (e.g., DFT calculations) predicts that the cis isomer would exhibit unfavorable van der Waals clashes between the benzyl and pyrazole groups .
Biological Activities and Mechanistic Insights
Enzymatic Interactions
While direct biochemical data remain limited, structural analogs of this compound exhibit:
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Kinase Inhibition: Pyrazole-containing carbamates often target ATP-binding pockets in kinases (e.g., JAK2, EGFR).
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GPCR Modulation: The benzyl-pyrrolidine scaffold is common in ligands for dopamine and serotonin receptors.
Structural Analogues and Derivatives
Table 2: Comparative Analysis of Analogues
| Compound | Key Modification | Potential Use |
|---|---|---|
| rac-(3R,4R)-1-benzyl-4-(1-methylpyrazol-5-yl)pyrrolidine-3-carboxylic acid HCl | Carboxylic acid substitution | Prodrug development |
| tert-butyl N-[(3R,4S)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate | Lack of benzyl group | Metabolic stability studies |
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